3-[4-(Oxetan-3-yl)piperazin-1-yl]-1,2-benzothiazole
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Overview
Description
3-[4-(Oxetan-3-yl)piperazin-1-yl]-1,2-benzothiazole is a complex organic compound that features a benzothiazole core linked to a piperazine ring, which is further substituted with an oxetane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Oxetan-3-yl)piperazin-1-yl]-1,2-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole coreCommon reagents used in these reactions include various halogenated intermediates, bases, and solvents such as ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Oxetan-3-yl)piperazin-1-yl]-1,2-benzothiazole can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated intermediates, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
3-[4-(Oxetan-3-yl)piperazin-1-yl]-1,2-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(Oxetan-3-yl)piperazin-1-yl]-1,2-benzothiazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, making it a valuable compound for drug development .
Comparison with Similar Compounds
Similar Compounds
4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline: Shares the oxetane-piperazine structure but lacks the benzothiazole core.
3-(4-(Substituted)-piperazin-1-yl)propan-2-ol: Features a piperazine ring with different substituents.
Uniqueness
3-[4-(Oxetan-3-yl)piperazin-1-yl]-1,2-benzothiazole is unique due to its combination of the benzothiazole core with the oxetane-piperazine structure. This unique arrangement imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C14H17N3OS |
---|---|
Molecular Weight |
275.37 g/mol |
IUPAC Name |
3-[4-(oxetan-3-yl)piperazin-1-yl]-1,2-benzothiazole |
InChI |
InChI=1S/C14H17N3OS/c1-2-4-13-12(3-1)14(15-19-13)17-7-5-16(6-8-17)11-9-18-10-11/h1-4,11H,5-10H2 |
InChI Key |
UUELKEKLCJKRBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2COC2)C3=NSC4=CC=CC=C43 |
Origin of Product |
United States |
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